N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine
Overview
Description
N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine is a useful research compound. Its molecular formula is C14H16F3N5 and its molecular weight is 311.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Biological Activity
N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine (CAS No. 672950-90-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and mechanisms of action.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant strains. The presence of the trifluoromethyl group is noted to enhance biological activity.
Case Studies
- Antibacterial Activity Against MRSA :
- Biofilm Disruption :
- Selectivity and Toxicity :
The mode of action for this compound involves inhibition of macromolecular synthesis in bacteria. Studies suggest that the trifluoromethyl group plays a crucial role in enhancing interaction with bacterial targets, leading to broad-spectrum antibacterial effects .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound compared to other antimicrobial agents:
Compound Name | MIC (μg/mL) | Activity against MRSA | Biofilm Disruption | Toxicity (Selectivity Factor) |
---|---|---|---|---|
N~1~,N~1~-dimethyl-N~2~-[3-phenyl... | 3.12 | Yes | Yes | >20 |
Vancomycin | 10 | Yes | Moderate | Low |
Trifluoromethyl-substituted pyrazole derivatives | Varies | Yes | Yes | >20 |
Properties
IUPAC Name |
N',N'-dimethyl-N-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]ethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5/c1-22(2)9-8-18-13-11(14(15,16)17)20-21-12(19-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXZEBBMUPTPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127924 | |
Record name | N1,N1-Dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672950-90-2 | |
Record name | N1,N1-Dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672950-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1-Dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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